BIBP 3226 -

BIBP 3226

Catalog Number: EVT-1576337
CAS Number:
Molecular Formula: C27H31N5O3
Molecular Weight: 473.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BIBP 3226, chemically known as 5-Carbamimidamido-2-(2,2-diphenylacetamido)-N-[(4-hydroxyphenyl)methyl]pentanamide, is a selective antagonist of the neuropeptide Y Y1 receptor. This compound plays a significant role in various physiological processes, particularly in the regulation of feeding behavior and energy homeostasis. Neuropeptide Y is widely distributed throughout the body and is involved in several biological functions, including stress response and appetite regulation. BIBP 3226 has garnered attention for its potential applications in medical research, particularly regarding bone regeneration and cancer biology.

Source and Classification

BIBP 3226 was first identified as a selective antagonist for the neuropeptide Y Y1 receptor, which is part of a family of neuropeptides involved in numerous physiological responses. The compound has been classified under neuropeptide Y receptor antagonists, specifically targeting the Y1 receptor subtype. Its synthesis and characterization have been documented in various studies, highlighting its significance in pharmacological research.

Synthesis Analysis

Methods

The synthesis of BIBP 3226 involves several key steps, often utilizing modular approaches to enhance its binding affinity to the neuropeptide Y Y1 receptor. A notable method includes the use of copper(I)-catalyzed azide-alkyne cycloaddition as a crucial step in creating bivalent ligands that link two molecules of BIBP 3226 via different spacers. This method aims to improve the antagonistic activity against the Y1 receptor while maintaining the compound's structural integrity.

Technical Details

The synthesis typically begins with the preparation of intermediates through solid-phase peptide synthesis (SPPS) or solution-phase methods. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to confirm its molecular weight and structure. The yield and purity of synthesized compounds are critical for their subsequent biological evaluation.

Molecular Structure Analysis

BIBP 3226 has a complex molecular structure characterized by multiple functional groups that contribute to its receptor binding properties.

Structure Data

  • Molecular Formula: C20H26N4O2
  • Molecular Weight: 350.45 g/mol
  • Structural Features: The compound features a guanidine group, which is essential for its interaction with the neuropeptide Y Y1 receptor, along with aromatic rings that may enhance hydrophobic interactions.
Chemical Reactions Analysis

BIBP 3226 undergoes specific chemical reactions that facilitate its interaction with biological targets. These reactions often involve binding to the neuropeptide Y Y1 receptor, where it inhibits receptor activation by neuropeptide Y.

Technical Details

The binding affinity of BIBP 3226 to the Y1 receptor has been measured using radioligand binding assays, demonstrating nanomolar affinity levels. The compound's effectiveness as an antagonist can be evaluated through functional assays that measure downstream signaling pathways activated by neuropeptide Y.

Mechanism of Action

BIBP 3226 exerts its effects primarily through competitive inhibition at the neuropeptide Y Y1 receptor. By binding to this receptor, BIBP 3226 prevents neuropeptide Y from activating its signaling pathways, which are involved in various physiological responses such as appetite stimulation and stress response.

Process Data

Research indicates that upon administration of BIBP 3226, there is a significant reduction in neuropeptide Y-mediated effects, such as corticotropin-releasing factor synthesis and release from human placental cells. This suggests that BIBP 3226 effectively blocks the physiological actions mediated by neuropeptide Y through its antagonistic action on the Y1 receptor.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.

Chemical Properties

  • Stability: BIBP 3226 is stable under normal laboratory conditions but should be protected from light and moisture.
  • pH Sensitivity: The stability may vary with changes in pH; optimal conditions should be maintained during storage and handling.
Applications

BIBP 3226 has several scientific applications:

  • Bone Regeneration Studies: It has been used to investigate mechanisms related to bone healing and regeneration due to its role in modulating cellular responses.
  • Cancer Research: The compound has shown potential in studying neuropeptide signaling pathways in cancer cells, particularly regarding cell proliferation and survival.
  • Neuroscience Research: As a selective antagonist of the neuropeptide Y Y1 receptor, BIBP 3226 is valuable for exploring the role of neuropeptides in neurological disorders.
Introduction to BIBP 3226: Discovery and Pharmacological Significance

Historical Development of Non-Peptide Neuropeptide Y Receptor Antagonists

The quest to develop non-peptide neuropeptide Y (NPY) receptor antagonists represented a significant challenge in late 20th-century pharmacology. Before BIBP 3226's breakthrough, researchers relied solely on peptide analogs to probe NPY receptor functions, which suffered from poor metabolic stability, limited blood-brain barrier penetration, and lack of receptor subtype selectivity. NPY itself is a 36-amino acid peptide neurotransmitter with potent physiological effects, including regulation of blood pressure, anxiety, appetite, and stress responses. The identification of multiple NPY receptor subtypes (Y1, Y2, Y3, Y4, Y5) created an urgent need for selective pharmacological tools to decipher their individual roles. In 1994, researchers at Boehringer Ingelheim achieved a critical milestone with the discovery and characterization of BIBP 3226 ((R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-argininamide), which became the first potent and selective non-peptide Y1 receptor antagonist [5]. This breakthrough demonstrated for the first time that small molecules could effectively target NPY receptors, opening new avenues for therapeutic intervention and physiological investigation. The development of BIBP 3226 fundamentally transformed NPY research by providing a tool to selectively block Y1 receptors in vivo, enabling researchers to dissect the complex physiological roles of NPY signaling with unprecedented precision [1] [4].

Structural Innovation: BIBP 3226 as the First Selective Y1 Receptor Antagonist

BIBP 3226 emerged from a rational drug design strategy focused on mimicking the C-terminal structural elements of NPY, particularly the arginine-tyrosine-amide motif essential for Y1 receptor recognition. The compound features a diphenylacetyl group attached to a modified arginine residue, creating a stereospecific molecule where the R-enantiomer exhibits potent antagonism while its S-enantiomer (BIBP 3435) is pharmacologically inactive [9]. This structural innovation yielded a compound with nanomolar affinity (Ki = 7 nM) for the human Y1 receptor and exceptional selectivity over other NPY receptor subtypes [5]. Mutagenesis studies revealed that BIBP 3226 shares an overlapping but distinct binding site with NPY on the Y1 receptor, interacting with transmembrane residues including Trp²⁸³, Phe²⁸⁶, Asp²⁸⁷, and Asn²⁸³ while avoiding key residues required for NPY binding like Tyr¹⁰⁰, Asp¹⁰⁴, Trp²⁸⁸, and His²⁹⁸ [6]. This unique interaction profile enables competitive antagonism without receptor activation.

Table 1: Pharmacological Profile of BIBP 3226 at NPY Receptors

Receptor SubtypeAffinity (Ki, nM)Selectivity vs Y1Functional Activity
Y1 (Human)1.1-71-foldCompetitive antagonist
Y2 (Rat)>1000>900-foldNo activity
Y4 (Rat)>1000>900-foldNo activity
Y5 (Rat)>1000>900-foldNo activity
Y3 (Putative)>1000>900-foldNo activity

Functionally, BIBP 3226 demonstrated potent antagonism in diverse physiological systems. In porcine models, it dose-dependently inhibited sympathetic vasoconstriction mediated by endogenous NPY with plasma concentrations as low as 59 nM producing significant effects [8]. In rat cardiovascular studies, it specifically blocked NPY-induced potentiation of methoxamine (α1-adrenoceptor agonist) vasoconstriction without affecting baseline vascular tone [10]. This selectivity profile made BIBP 3226 an invaluable research tool for investigating Y1 receptor physiology in the cardiovascular system, where it revealed that NPY primarily modulates vascular tone during sympathetic activation rather than under resting conditions [1]. The structural template of BIBP 3226 subsequently served as the foundation for developing improved Y1 antagonists with enhanced pharmacokinetic properties and receptor selectivity [4] [7].

Dual Antagonism: NPY Y1 and Neuropeptide FF (NPFF) Receptor Targeting

While initially characterized as a selective Y1 antagonist, subsequent investigations revealed an unexpected pharmacological dimension: BIBP 3226 demonstrates significant affinity for neuropeptide FF (NPFF) receptors, which modulate opioid functions, pain perception, and cardiovascular regulation. Radioligand binding studies showed that BIBP 3226 binds to human NPFF2 receptors with Ki values of 79 nM and to rat NPFF receptors at 108 nM, representing approximately 70-fold lower selectivity compared to its Y1 affinity but still within pharmacologically relevant range [3] [9]. This dual targeting stems from evolutionary and structural parallels between NPY and NPFF systems – both peptides feature C-terminal motifs with arginine and amidated aromatic residues (QRFamide for NPFF, QRYamide for NPY), and their receptors share 30-35% sequence homology [7] [9].

Functionally, BIBP 3226 acts as an antagonist at NPFF receptors. In cellular assays using CHO cells expressing human NPFF2 receptors, BIBP 3226 concentration-dependently antagonized NPFF-mediated inhibition of forskolin-stimulated cAMP accumulation without intrinsic agonist activity [9]. This antagonism translated to in vivo systems where BIBP 3226 effectively blocked NPFF-induced physiological responses. In rodent models, it inhibited NPFF-mediated hypothermia (induced by intracerebroventricular administration), reversed NPFF-mediated anti-opioid effects on nociception, and attenuated NPFF-induced pressor responses in the cardiovascular system [7]. The compound's ability to simultaneously block both Y1 and NPFF receptors created a unique pharmacological profile that influenced the interpretation of earlier studies but also opened new research avenues for investigating crosstalk between these neuropeptide systems.

Table 2: Comparative Binding Affinity of BIBP 3226 at NPY and NPFF Receptors

Receptor TypeSpeciesKi Value (nM)Assay System
NPY Y1Human1.1-7.0Radioligand binding ([¹²⁵I]PYY)
NPY Y2Rat>1000Radioligand binding
NPY Y4Rat>1000Radioligand binding
NPY Y5Rat>1000Radioligand binding
NPFF2Human79Radioligand binding ([¹²⁵I]-EYF)
NPFFRat108Spinal cord membranes

Table 3: Functional Antagonism of BIBP 3226 in Physiological Assays

SystemAgonist ChallengeBIBP 3226 EffectSignificance
Porcine vasculatureEndogenous NPY (sympathetic stimulation)Dose-dependent inhibition (IC₅₀ ~100 nM)Confirmed Y1-mediated vasoconstriction
Rat cardiovascularExogenous NPY + methoxamineComplete blockade of potentiationDemonstrated Y1-mediated adrenergic interaction
Rodent thermoregulationNPFF/NPVF (i.c.v.)Reversed hypothermiaRevealed NPFF receptor involvement
Rodent nociceptionNPFF anti-opioid effectsRestored morphine analgesiaDemonstrated NPFF receptor antagonism
Mouse colonNPFF contractile responseConcentration-dependent inhibitionConfirmed peripheral NPFF antagonism

This unanticipated polypharmacology necessitates careful interpretation of in vivo studies using BIBP 3226, particularly in systems where both NPY and NPFF pathways operate. However, this dual activity also positioned BIBP 3226 as a prototype for developing novel ligands targeting both systems, especially for pain modulation where both NPY Y1 and NPFF receptors regulate opioid efficacy [3] [9]. The discovery of its NPFF activity exemplifies how ostensibly selective tool compounds can reveal unexpected biological connections when subjected to comprehensive pharmacological profiling.

Properties

Product Name

BIBP 3226

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide

Molecular Formula

C27H31N5O3

Molecular Weight

473.6 g/mol

InChI

InChI=1S/C27H31N5O3/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30)/t23-/m0/s1

InChI Key

KUWBXRGRMQZCSS-QHCPKHFHSA-N

Synonyms

BIBP 3226
BIBP 3435
BIBP-3226
BIBP-3435
BIBP3226
N2-(diphenylacetyl)-N-((4-hydroxyphenyl)methyl)argininamide

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.